molecular formula C21H19Cl2N3O3 B2479841 8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-12-1

8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2479841
CAS No.: 1021032-12-1
M. Wt: 432.3
InChI Key: LYGZJLBUHINVRA-UHFFFAOYSA-N
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Description

8-(2-Chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core with dual chloro-substituted aromatic moieties. The 2-chlorobenzoyl group at the 8-position and the 4-chlorobenzyl group at the 3-position contribute to its unique electronic and steric properties, which are critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3/c22-15-7-5-14(6-8-15)13-26-19(28)21(24-20(26)29)9-11-25(12-10-21)18(27)16-3-1-2-4-17(16)23/h1-8H,9-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGZJLBUHINVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common approach is to start with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. Techniques such as continuous flow chemistry can be employed to enhance the scalability of the synthesis process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature and pH. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions may require low temperatures and anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting proliferation. For instance, studies have shown that these compounds can modulate signaling pathways related to cell survival and death .
  • Cardioprotective Properties :
    • Recent studies highlight the cardioprotective effects of this compound's derivatives. They have been shown to prevent cell death during reperfusion injury in myocardial infarction models by inhibiting the mitochondrial permeability transition pore (mPTP) opening .
  • Neurological Disorders :
    • The compound is being investigated for its potential therapeutic effects on neurological disorders. Its interaction with specific molecular targets may lead to new treatments for conditions such as Alzheimer's disease .

Material Science

The unique spiro structure of 8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione allows it to serve as a building block for the synthesis of advanced materials with tailored properties. These materials can be utilized in various applications ranging from drug delivery systems to novel polymers .

Study 1: Cardioprotection in Myocardial Infarction

A study published in the International Journal of Molecular Sciences demonstrated that 1,3,8-triazaspiro[4.5]decane derivatives significantly reduced cell death and preserved ATP levels during ischemic conditions. The findings suggest these compounds could be developed as novel therapeutic agents for myocardial infarction .

Study 2: Anticancer Mechanisms

In a comprehensive analysis of the anticancer properties of this compound, researchers found that it effectively induced apoptosis in various cancer cell lines through modulation of critical signaling pathways. This study emphasizes the potential of spiro compounds in cancer therapy .

Mechanism of Action

The mechanism of action of 8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can be contextualized by comparing it to related spirocyclic derivatives. Key differences in substituents, halogenation patterns, and scaffold modifications influence target selectivity, potency, and bioavailability.

Halogenation and Aromatic Substitution

Compound Name Substituents Key Modifications Biological Activity Reference
Query Compound 8-(2-chlorobenzoyl), 3-(4-chlorobenzyl) Dual chloro groups enhance hydrophobicity and π-π stacking potential. Likely targets HIF prolyl hydroxylases or 5-HT receptors (inferred from structural analogs). []
BG16088 8-(2-chloro-4-fluorobenzoyl), 3-(4-fluorobenzyl) Fluoro substituents reduce steric bulk; may improve metabolic stability. Not explicitly stated, but fluorination often enhances CNS penetration. []
SMC #13 (WASp-targeting) 8-(indenyl), 3-(4-methoxybenzyl), 1-isobutyl Bulky indenyl and methoxy groups confer specificity for WASp degradation. Inhibits malignant hematopoietic cell migration and proliferation. []
Compound 11 (PHD2 inhibitor) 8-(3-methylpyridine), unsubstituted 3-position Chelating pyridine group critical for Fe(II) binding in PHD2 inhibition. IC₅₀ = 0.12 µM against PHD2. []

Pharmacokinetic and Selectivity Profiles

  • HIF Prolyl Hydroxylase Inhibition : Compounds like 11 () and 13 () demonstrate that pyridine or imidazole substituents at the 8-position enhance metal-chelation-dependent enzyme inhibition. The query compound’s 2-chlorobenzoyl group may reduce chelation capacity compared to pyridine analogs but could improve lipophilicity for membrane permeability.
  • 5-HT₂A Receptor Antagonism : highlights that chloro and fluorophenyl groups in spirocyclic frameworks (e.g., MDL 100,907) correlate with high 5-HT₂A selectivity. The query compound’s dual chloro-aromatic system may similarly favor receptor binding, though direct data are lacking.
  • Metabolic Stability : Trifluoroethyl derivatives (e.g., 105 in ) exhibit enhanced stability due to fluorine’s electron-withdrawing effects. The query compound’s lack of fluorination may necessitate structural optimization for oral bioavailability.

Structural-Activity Relationship (SAR) Trends

  • 8-Position Modifications :
    • Electron-deficient groups (e.g., chlorobenzoyl) enhance target affinity via hydrophobic interactions.
    • Bulky substituents (e.g., indenyl in SMC #13) confer target specificity but may reduce solubility.
  • 3-Position Modifications :
    • Benzyl groups with halogenation (e.g., 4-chlorophenyl) improve π-π stacking with aromatic residues in binding pockets.
    • Methoxy or trifluoromethyl groups (e.g., ) alter electron density and hydrogen-bonding capacity.

Research Findings and Data Tables

Table 1: Inhibitory Potency of Selected Compounds Against PHD2

Compound 8-Position Substituent 3-Position Substituent IC₅₀ (µM) Reference
11 3-Methylpyridine Unsubstituted 0.12 []
14 N-Methylimidazole Unsubstituted 0.09 []
Query 2-Chlorobenzoyl 4-Chlorobenzyl N/A

Table 2: Key Physicochemical Properties

Compound logP Molecular Weight (g/mol) Hydrogen Bond Acceptors
Query ~3.5 468.3 6
BG16088 3.1 433.8 5
SMC #13 2.1 484.6 8

Biological Activity

8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds. Its unique structure and potential biological activities have garnered attention in medicinal chemistry, particularly for its applications in treating various diseases. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C21H19Cl2N3O3
  • Molecular Weight : 426.30 g/mol

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within cells. Research indicates that it may modulate the activity of enzymes and receptors involved in critical biochemical pathways. Notably, derivatives of 1,3,8-triazaspiro[4.5]decane have been shown to inhibit the mitochondrial permeability transition pore (mPTP), a key player in cell death associated with myocardial infarction and other conditions .

Cardioprotective Properties

Recent studies highlight the cardioprotective effects of this compound derivatives. These compounds have demonstrated the ability to prevent cell death by inhibiting mPTP opening during reperfusion injury in myocardial infarction models . The inhibition occurs through a mechanism independent of the glutamic acid residue typically involved in ATP synthase activity, suggesting a lower toxicity profile compared to traditional agents like Oligomycin A .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Its structural analogs exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The precise mechanisms involve the modulation of signaling pathways that regulate cell survival and death.

Study 1: Cardioprotection in Myocardial Infarction

A study published in the International Journal of Molecular Sciences explored the effects of a series of 1,3,8-triazaspiro[4.5]decane derivatives on cardiac cells subjected to ischemic conditions. The results indicated that these compounds significantly reduced cell death and preserved ATP levels during reperfusion . The study concluded that these derivatives could serve as novel therapeutic agents for myocardial infarction.

Study 2: Anticancer Efficacy

In another investigation focused on anticancer activity, derivatives of the compound were tested against human cancer cell lines. The findings revealed that these compounds inhibited tumor growth by disrupting cellular signaling pathways associated with proliferation and survival . The study emphasized the need for further research to elucidate the detailed mechanisms behind their anticancer effects.

Data Table: Summary of Biological Activities

Activity Effect Mechanism Reference
CardioprotectionInhibition of mPTP openingPrevents cell death during reperfusion
Anticancer ActivityInduces apoptosisModulates signaling pathways for cell survival

Q & A

Q. What are the key synthetic strategies for preparing 8-(2-chlorobenzoyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione?

The synthesis typically involves multi-step reactions:

Core Spirocycle Formation : Cyclocondensation of ketones (e.g., 4-oxopiperidine derivatives) with ammonium carbonate and cyanide salts in water-alcohol solutions to form the spirocyclic hydantoin core .

Substituent Introduction : Subsequent coupling of chlorobenzoyl and chlorophenylmethyl groups via nucleophilic acyl substitution or alkylation. For example, sulfonyl chlorides or acid chlorides are reacted with intermediates under controlled pH and solvent conditions (e.g., dichloromethane with triethylamine as a base) .

Purification : Column chromatography using silica gel with eluents like dichloromethane/methanol (9:1) is common .

Q. Key Data :

StepReagents/ConditionsYield RangeReference
Core formationNH₄₂CO₃, KCN, H₂O/MeOH24–40%
FunctionalizationRCOCl, Et₃N, DCM29–77%

Q. How is structural confirmation performed for this compound?

Structural validation relies on:

  • NMR Spectroscopy : 13C^{13}\text{C} NMR signals at δ 170–180 ppm confirm carbonyl groups in the hydantoin ring, while aromatic protons appear at δ 6.5–7.5 ppm .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/cP2_1/c) with lattice parameters a=6.1722a = 6.1722 Å, b=17.4561b = 17.4561 Å, c=15.1355c = 15.1355 Å, and β = 94.46° are used to resolve spirocyclic geometry .
  • IR Spectroscopy : Absorbance at 1700–1750 cm1^{-1} (C=O stretching) and 1100 cm1^{-1} (C-O-C ether linkages) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while alcohol/water mixtures improve cyclocondensation efficiency .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate biphasic reactions.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylations .

Case Study : Using methanol/water (1:1) at 25°C increased spirocycle formation yields from 24% to 40% compared to pure ethanol .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Chlorophenyl Groups : Enhance lipophilicity and receptor binding affinity, as seen in analogues targeting 5-HT receptors .
  • Spirocycle Size : Smaller rings (e.g., 5-membered) reduce conformational flexibility, improving target selectivity .
  • Electron-Withdrawing Groups : Chlorine atoms at the benzoyl position increase metabolic stability but may reduce solubility .

Example : Replacing the 2-chlorobenzoyl group with a 4-ethylbenzoyl moiety decreased myelostimulatory activity by 30% in murine models .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite model binding to receptors (e.g., dopamine D2 receptors). Key residues like Ser193 and Asp114 stabilize interactions via hydrogen bonding .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. For example, chlorophenyl groups show strong hydrophobic packing in the binding pocket .

Q. How are contradictions in spectral or crystallographic data resolved?

Discrepancies often arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters unit cell parameters. Re-crystallization in alternative solvents (e.g., acetone) resolves this .
  • Impurities : HPLC purity >95% is required before spectral analysis. Contaminants like unreacted starting materials can skew 1H^{1}\text{H} NMR integrations .

Q. What are the best practices for evaluating stability under experimental conditions?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24 h; monitor degradation via LC-MS. Chlorine substituents reduce hydrolysis rates compared to methoxy groups .
  • Oxidative Resistance : Exposure to H₂O₂ (3%) for 6 h; spirocyclic hydantoins generally show stability, but benzylic positions may oxidize .

Q. How can in vitro assays guide the design of in vivo studies?

  • ADME Profiling : Use Caco-2 cells for permeability (Papp >1 × 106^{-6} cm/s indicates oral bioavailability). LogP values ~2.5 balance membrane penetration and solubility .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions. Chlorine atoms reduce CYP affinity due to steric hindrance .

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